molecular formula C7H4N4S B094952 6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole CAS No. 19546-85-1

6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole

Cat. No.: B094952
CAS No.: 19546-85-1
M. Wt: 176.2 g/mol
InChI Key: TVGLOAYFAFOFPC-UHFFFAOYSA-N
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Description

6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of an imidazole ring fused with a benzothiadiazole moiety, which imparts distinct chemical and physical properties.

Scientific Research Applications

6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole has a wide range of applications in scientific research:

Future Directions

8H-Imidazo[4,5-E][2,1,3]benzothiadiazole and its derivatives could potentially be used in the development of new compounds with extended systems of π-conjugation and unique patterns of molecular organization . These compounds could have applications in various fields, including the development of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carbon disulfide and subsequent cyclization with formic acid. Another approach includes the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its anticancer activity may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with diverse applications in various fields .

Properties

IUPAC Name

3H-imidazo[4,5-e][2,1,3]benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4S/c1-2-5-7(11-12-10-5)6-4(1)8-3-9-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGLOAYFAFOFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NSN2)C3=NC=NC3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole
Reactant of Route 2
6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole
Reactant of Route 3
6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole
Reactant of Route 4
6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole
Reactant of Route 5
6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole
Reactant of Route 6
6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole

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